Pomalidomide-C4-Br can be classified under the category of immunomodulatory drugs. It is synthesized through a series of chemical reactions involving various reagents and conditions. The compound is primarily sourced from research laboratories and chemical suppliers specializing in pharmaceutical intermediates.
The synthesis of Pomalidomide-C4-Br involves several key steps:
Industrial production often utilizes continuous flow chemistry to enhance safety and reproducibility, achieving yields between 38% and 47%.
The molecular formula for Pomalidomide-C4-Br is with a molecular weight of 436.3 g/mol. Its IUPAC name is 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide. The structural representation indicates the presence of a bromine atom at the C4 position, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 436.3 g/mol |
IUPAC Name | 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
InChI | InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |
InChI Key | GGRGQWPRMDAFRO-UHFFFAOYSA-N |
Pomalidomide-C4-Br participates in various chemical reactions:
The following reagents are commonly used:
Pomalidomide-C4-Br exerts its effects through several mechanisms:
Pomalidomide-C4-Br has diverse applications across various fields:
This compound's unique properties make it a valuable subject for ongoing research aimed at enhancing therapeutic strategies against cancer and other diseases.
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 163000-63-3
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 4300-27-0